DIPOTASSIUMHEXATITANIUMOXIDE
Description
Historical Evolution of Research on Potassium Titanates and DIPOTASSIUMHEXATITANIUMOXIDE
Research into potassium titanates has a rich history, with initial studies laying the groundwork for the synthesis and characterization of various forms of these materials. The exploration of the K2O-TiO2 system revealed a family of compounds with diverse structures and properties. researchgate.net The discovery of potassium dititanate (K2Ti2O5) in 1960 was a significant milestone that spurred further investigation into the formation and growth of different potassium titanate species, including K2Ti4O9 and K2Ti6O13. researchgate.net
Early research focused on synthesis methods such as solid-state reactions, flux growth, and hydrothermal processes to produce these materials in various morphologies, including fibers and whiskers. researchgate.netacs.org A notable development was the synthesis of potassium titanate fibers, which were recognized for their potential as high-temperature insulating materials. acs.org Over the years, research has evolved to include more sophisticated synthesis techniques like sol-gel methods and detailed structural analysis using X-ray diffraction and electron microscopy. azom.comutk.edu
Significance and Academic Interest in this compound
Dipotassium (B57713) hexatitanium oxide is of particular interest due to its unique tunnel structure, which is formed by TiO6 octahedra sharing edges and corners, with potassium atoms situated within these tunnels. researchgate.net This structure imparts a range of desirable properties, including high thermal stability, low thermal conductivity, and good chemical resistance. pwr.wroc.pl
The academic and industrial interest in K2Ti6O13 stems from its wide array of potential applications. researchgate.net It is widely utilized as a reinforcement material in composites and as a friction material in braking systems. guidechem.comguidechem.com Furthermore, its properties have led to investigations into its use in photocatalysis, as a biomaterial, and in the development of new materials with tailored functionalities. researchgate.net The ability to synthesize dipotassium hexatitanium oxide in various forms, from micro-sized fibers to nanoscale particles, further enhances its versatility and the scope of its applications. researchgate.net
Classification within the Potassium Titanate Family (K2O·nTiO2)
Dipotassium hexatitanium oxide is a member of the broader family of potassium titanates, which can be represented by the general formula K2O·nTiO2, where 'n' can be an integer from 1 to 12. pwr.wroc.plgoogleapis.com The value of 'n' dictates the crystal structure and, consequently, the properties of the specific potassium titanate.
Potassium titanates with a high potassium content, such as potassium dititanate (K2Ti2O5, n=2) and potassium tetratitanate (K2Ti4O9, n=4), typically exhibit a layered structure. utk.edupwr.wroc.pl In contrast, those with a lower potassium content, like dipotassium hexatitanate (K2Ti6O13, n=6) and potassium octatitanate (K2Ti8O17, n=8), are characterized by a tunnel structure. utk.edupwr.wroc.pl This structural difference leads to distinct properties; for instance, the layered structures are known for their ion exchange capabilities and catalytic activity, while the tunnel structures offer excellent thermal insulation and chemical stability. pwr.wroc.pl
Interactive Data Table: Properties of Dipotassium Hexatitanium Oxide
| Property | Value | Source |
| Melting Point | 1370 °C | chemicalbook.com |
| Density | 3.5 g/cm³ (at 20°C) | chemicalbook.com |
| Water Solubility | 454 μg/L (at 20°C) | chemicalbook.com |
| Vapor Pressure | 0 Pa (at 25°C) | chemicalbook.com |
Properties
CAS No. |
12056-51-8 |
|---|---|
Molecular Formula |
K2O13Ti6 |
Molecular Weight |
573.39 g/mol |
IUPAC Name |
dipotassium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2K.13O.6Ti/q2*+1;13*-2;6*+4 |
InChI Key |
WBRAFRSXIPIOPJ-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[K+].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4].[Ti+4] |
physical_description |
Other Solid; Dry Powder |
Origin of Product |
United States |
Crystallographic and Electronic Structure Elucidation of Dipotassiumhexatitaniumoxide
Monoclinic System and Space Group (C2/m)
Dipotassium (B57713) hexatitanium oxide crystallizes in the monoclinic crystal system. nih.gov This system is characterized by three unequal axes, with two axes being perpendicular and the third axis inclined. The specific space group for K₂Ti₆O₁₃ is C2/m, which is a centrosymmetric group within the monoclinic system. nih.govresearchgate.netarizona.edu The unit cell of this structure contains two formula units of K₂Ti₆O₁₃. arizona.edu
Tunnel Structure Architecture: TiO₆ Octahedra Linkages
The fundamental architecture of K₂Ti₆O₁₃ is a three-dimensional network built from titanium-oxygen octahedra (TiO₆). nih.govresearchgate.net These octahedra are linked together to form a stable framework, creating distinct tunnels that run through the structure. nih.govresearchgate.net The growth of the crystals is primarily observed along the ucl.ac.uk direction. nih.gov
The structural framework is composed of TiO₆ octahedra that are interconnected through a combination of shared edges and corners. nih.govresearchgate.netmaterialsproject.org The compound features three distinct titanium (Ti⁴⁺) sites. In two of these sites, the Ti⁴⁺ ions are bonded to six oxygen atoms to form a mixture of distorted corner- and edge-sharing TiO₆ octahedra. materialsproject.org The corner-sharing octahedral tilt angles can range from 0° to 31°. materialsproject.org
The linkage of TiO₆ octahedra through their corners and edges results in the formation of zigzag ribbons. nih.govresearchgate.net These ribbons are then interconnected with similar groups above and below, which ultimately constructs the characteristic tunnels within the crystal lattice. nih.govresearchgate.net
Potassium Ion (K⁺) Accommodation within the Tunnels
The tunnels created by the TiO₆ octahedral framework are occupied by potassium ions (K⁺). nih.govresearchgate.netresearchgate.net These ions are situated within the voids of the structure, effectively isolated from the external environment. nih.gov Each potassium ion is bonded in an 8-coordinate geometry to eight surrounding oxygen (O²⁻) atoms. materialsproject.org
Lattice Parameters and Unit Cell Dimensions of K₂Ti₆O₁₃
The precise dimensions of the monoclinic unit cell have been determined through X-ray diffraction analysis. While slight variations exist in reported values, they are generally in close agreement. The calculated density of the crystal is approximately 3.581 g/cm³. arizona.edu
| Lattice Parameter | Value (Å) | Angular Parameter | Value (°) | Source |
|---|---|---|---|---|
| a | 15.582 ± 0.006 | α | 90 | researchgate.netarizona.edu |
| b | 3.820 ± 0.01 | β | 99.764 ± 0.008 | researchgate.netarizona.edu |
| c | 9.112 ± 0.001 | γ | 90 | researchgate.netarizona.edu |
Interatomic Interactions within the K₂Ti₆O₁₃ Crystal Lattice (Ti-O, K-O, K-Ti)
The interatomic forces within the dipotassium hexatitanium oxide crystal define its structural stability. The interactions between titanium and oxygen atoms are significantly stronger than those between potassium and oxygen atoms. nih.gov Conversely, any direct interaction between potassium and titanium atoms is considered almost non-existent. nih.gov
The bond distances provide a quantitative measure of these interactions. There are three inequivalent Ti⁴⁺ sites, leading to a range of Ti-O bond lengths. Similarly, the K-O bonds have a distinct range of distances. materialsproject.org
| Interaction | Bond Distance Range (Å) | Source |
|---|---|---|
| Ti-O | 1.77 - 2.26 | materialsproject.org |
| K-O | 2.68 - 3.11 | materialsproject.org |
Electronic Structure and Bandgap Characterization of K2Ti6O13
The electronic properties of dipotassium hexatitanium oxide (K2Ti6O13) classify it as a wide-band semiconductor. researchgate.netmdpi.com Its electronic structure is fundamentally determined by the nature of the atomic bonding within its crystal lattice. First-principles calculations reveal that the structural stability of K2Ti6O13 is primarily due to strong covalent bond interactions between the d-orbitals of titanium (Ti) and the p-orbitals of oxygen (O). researchgate.net These Ti-O bonding interactions are significantly stronger than the potassium-oxygen (K-O) interactions within the compound. researchgate.net
Analysis of the electronic band structure indicates that the valence band maximum is mainly composed of O 2p states, while the conduction band minimum is predominantly formed by the empty Ti 3d states. This configuration is characteristic of many titanate-based materials. X-ray photoelectron spectroscopy (XPS) analyses have further elucidated the electronic environment, showing that the binding energies of Ti 2p, K 2p, and O 1s in potassium titanates are lower than those in potassium-doped TiO2. utk.edu This shift suggests an increase in the electronic density around the titanium atoms in K2Ti6O13. utk.edu
The bandgap of K2Ti6O13 has been determined through both theoretical calculations and experimental measurements, with reported values showing some variation. These discrepancies can often be attributed to differences in material synthesis methods and the specific characterization techniques employed. mdpi.com For instance, density functional theory (DFT) calculations have predicted a bandgap of 2.75 eV. materialsproject.org Other reports cite experimental values such as 3.35 eV and approximately 3.45 eV. researchgate.netscialert.net The synthesis method has been noted to influence the material's properties, including the bandgap. mdpi.com
The following table summarizes various reported bandgap values for K2Ti6O13 from the literature.
| Reported Bandgap (eV) | Method of Determination | Source |
| 2.75 | Predicted (DFT Calculation) | materialsproject.org |
| 3.35 | Not Specified | researchgate.net |
| ~3.45 | Not Specified | scialert.net |
Advanced Synthesis Methodologies and Morphological Control of Dipotassiumhexatitaniumoxide
Solid-State Reaction (Calcination) Protocols for K2Ti6O13
The solid-state reaction, or calcination, is a conventional and widely used method for synthesizing polycrystalline K2Ti6O13. researchgate.net This high-temperature process involves the intimate mixing of solid precursors, which then react to form the desired titanate. The success of this method hinges on the careful control of precursor selection, molar ratios, and thermal treatment parameters.
Precursor Selection and Molar Ratios
The selection of appropriate precursors is a critical first step in the solid-state synthesis of K2Ti6O13. The most common precursors are titanium dioxide (TiO2) as the titanium source and potassium carbonate (K2CO3) as the potassium source. mdpi.com Other potassium sources like potassium hydroxide (B78521) (KOH) and potassium fluoride (B91410) (KF) can also be utilized. The purity and particle size of the precursors can significantly impact the reaction kinetics and the homogeneity of the final product.
The molar ratio of the reactants is a crucial parameter that dictates the stoichiometry of the resulting compound. For the synthesis of K2Ti6O13 from TiO2 and K2CO3, a specific molar ratio is required to ensure the formation of the desired hexatitanate phase. Deviations from the optimal molar ratio can lead to the formation of other potassium titanate phases or unreacted precursors.
Interactive Table: Common Precursors for Solid-State Synthesis of K2Ti6O13
| Precursor | Chemical Formula | Role |
| Titanium Dioxide | TiO2 | Titanium Source |
| Potassium Carbonate | K2CO3 | Potassium Source |
| Potassium Hydroxide | KOH | Potassium Source |
| Potassium Fluoride | KF | Flux/Potassium Source |
Temperature and Time Optimization
The calcination temperature and duration are pivotal in controlling the crystallinity, particle size, and morphology of the synthesized K2Ti6O13. The reaction typically requires high temperatures, often around 1000 °C, to facilitate the solid-state diffusion and reaction between the precursors. mdpi.com The optimization of these parameters is essential to achieve a single-phase product with the desired characteristics.
Systematic investigations into the influence of reaction conditions have shown that both temperature and time affect the morphology of the final product. For instance, in molten salt synthesis, a variation of the solid-state method, calcination at 1130 °C for varying durations (2 to 8 hours) has been studied to achieve uniform morphology and high crystallinity. researchgate.net Insufficient temperature or time may result in an incomplete reaction, while excessive temperature or duration can lead to grain growth and altered morphologies.
Influence of Additives (e.g., Polyvinylpyrrolidone)
Additives can be introduced during the solid-state synthesis process to control the growth and morphology of K2Ti6O13 crystals. Polyvinylpyrrolidone (PVP) is one such additive that has been shown to be highly effective. mdpi.com PVP can act as a template or a capping agent, influencing the crystal growth orientation and shaping the morphology of the final product. mdpi.comnih.gov The use of PVP has been demonstrated to be crucial for the formation of slender, rod-like K2Ti6O13 whiskers with smooth surfaces and a high length-to-diameter ratio, which are desirable for reinforcement applications. mdpi.com The presence of PVP can help regulate crystal growth, preventing agglomeration and promoting the formation of well-defined structures. mdpi.com
Hydrothermal Synthesis Techniques for K2Ti6O13
Hydrothermal synthesis is a versatile method for producing high-quality, crystalline K2Ti6O13 with controlled morphologies, such as nanowires, nanotubes, and nanoparticles, at relatively lower temperatures compared to solid-state methods. nih.govacs.org This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. nih.govresearchgate.net
Autoclave Conditions and Reaction Parameters (Temperature, Time, Pressure)
The precise control of autoclave conditions is fundamental to the successful hydrothermal synthesis of K2Ti6O13. Key parameters include the reaction temperature, time, and the resulting pressure within the autoclave.
Temperature: Hydrothermal synthesis of K2Ti6O13 is typically carried out at temperatures ranging from 180 °C to 200 °C. nih.govbohrium.com The temperature influences the reaction rate and the crystallinity of the product.
Time: The duration of the hydrothermal treatment can vary from a few hours to 24 hours or more. nih.govresearchgate.net Reaction time plays a critical role in the transformation of precursors and the growth and morphological evolution of the K2Ti6O13 crystals. For example, extending the reaction time can lead to the formation of well-defined one-dimensional structures like nanowires. researchgate.net
Pressure: The pressure within the autoclave is a function of the filling degree and the temperature. While not always independently controlled, it is an important factor in the hydrothermal environment. Pressures around 1 MPa have been reported in the synthesis of K2Ti6O13 nanoparticles and nanotubes. nih.gov
The interplay of these parameters allows for fine-tuning the size, shape, and dimensionality of the resulting K2Ti6O13 nanostructures.
Interactive Table: Typical Hydrothermal Synthesis Parameters for K2Ti6O13
| Parameter | Typical Range | Influence |
| Temperature | 180 - 200 °C | Affects reaction kinetics and crystallinity |
| Time | 3 - 24 hours | Controls crystal growth and morphology |
| Pressure | ~1 MPa | Dependent on temperature and filling degree |
Role of TiO2 Nanoparticles as Precursors
The use of titanium dioxide (TiO2) nanoparticles as a precursor is a key aspect of many hydrothermal routes for K2Ti6O13 synthesis. The high surface area and reactivity of nanoparticles facilitate their dissolution and reaction in the alkaline hydrothermal medium. researchgate.net The characteristics of the initial TiO2 nanoparticles can influence the properties of the final K2Ti6O13 product. mdpi.com
In a typical process, TiO2 powder is added to a concentrated potassium hydroxide (KOH) solution. nih.gov Under hydrothermal conditions, the TiO2 nanoparticles react with the KOH, leading to the formation of potassium titanate structures. nih.govresearchgate.net The concentration of the KOH solution is another critical parameter, with higher concentrations generally accelerating the hydrothermal reaction rate. researchgate.net The process is believed to involve the formation of amorphous-like Ti-O-K sheets from the anatase phase of TiO2, which then act as nucleation sites for the growth of K2Ti6O13 crystals, often in a one-dimensional fashion. researchgate.net
Control over One-Dimensional Nanostructures (Nanotubes, Nanowires, Nanobelts, Nanoparticles)
The ability to control the morphology of dipotassium (B57713) hexatitanium oxide at the nanoscale is crucial for tailoring its properties for specific applications. Various one-dimensional (1D) nanostructures, including nanotubes, nanowires, nanobelts, and nanoparticles, have been successfully synthesized.
Nanotubes: The hydrothermal method is a prominent technique for the synthesis of K2Ti6O13 nanotubes. By adjusting the reaction time during hydrothermal synthesis, the morphology can be controlled. For instance, a reaction time of 24 hours at 180°C can yield nanotubes. These nanotubes exhibit a hollow tubular structure with an internal diameter of approximately 7 nm and an external diameter of around 12 nm acs.org.
Nanowires: K2Ti6O13 nanowires can also be synthesized via hydrothermal methods. For example, using tetrabutyl titanate and potassium hydroxide (KOH) as reactants, nanowires with a uniform diameter of about 10 nm can be obtained. The length of these nanowires can be controlled by varying the hydrothermal reaction time, ranging from tens to hundreds of nanometers aip.org. Another approach involves an ion exchange reaction of Na2Ti3O7 in a KOH aqueous solution, which results in the formation of K2Ti6O13 nanowires with a diameter of 10 nm and lengths of several microns. This process is driven by a strain-induced phase transformation from the Na2Ti3O7 structure to the more stable K2Ti6O13 structure aip.orgresearchgate.net.
Nanobelts: Single-crystal K2Ti6O13 nanobelts have been synthesized using a simple molten salt method without the need for templates or surfactants.
Nanoparticles: The hydrothermal method can be adapted to produce spherical K2Ti6O13 nanoparticles. A shorter reaction time of 12 hours at 180°C, compared to the 24 hours required for nanotubes, leads to the formation of nanoparticles with an average particle size of approximately 36 ± 1.7 nm acs.org.
| Nanostructure | Synthesis Method | Key Parameters | Typical Dimensions |
| Nanotubes | Hydrothermal | 180°C, 24 h | ~7 nm internal diameter, ~12 nm external diameter |
| Nanowires | Hydrothermal | Varies with desired length | ~10 nm diameter |
| Nanowires | Ion Exchange | Reaction of Na2Ti3O7 in KOH | ~10 nm diameter, several microns in length |
| Nanobelts | Molten Salt | Template-free | - |
| Nanoparticles | Hydrothermal | 180°C, 12 h | ~36 nm average particle size |
Flux Growth Methods for K2Ti6O13
Flux growth is a powerful technique for synthesizing high-quality single crystals of materials with high melting points. In this method, a molten salt (the flux) is used as a solvent to dissolve the reactants and facilitate crystal growth at temperatures below the melting point of the target material.
A variety of potassium-containing salts can be utilized as fluxes for the growth of K2Ti6O13. The choice of flux is critical as it can significantly influence the reaction chemistry, and consequently, the final product's phase and morphology. Commonly used flux materials include potassium hydroxide (KOH), potassium carbonate (K2CO3), potassium nitrate (B79036) (KNO3), and potassium chloride (KCl). Other less common but effective fluxes include potassium molybdate (B1676688) (K2MoO4) and potassium tungstate (B81510) (K2WO4) nih.gov. The selection of a suitable flux allows for control over the crystalline phase, crystal shape, and size nih.gov.
The type of flux employed has a profound impact on the crystal growth and the resulting morphology of the K2Ti6O13. For instance, in the synthesis of potassium ferrotitanate, the use of KCl-KNO3 and KOH fluxes can lead to the formation of K2Ti6O13 as a by-product frontiersin.orgnih.gov. This indicates that these fluxes provide a suitable environment for the crystallization of the dipotassium hexatitanium oxide phase.
When using a KCl flux, it is possible to grow single-crystalline K2Ti6O13 nanoribbons. The morphology of K2Ti6O13 whiskers, including their length and diameter, can be controlled by the synthesis conditions in molten salt methods researchgate.net. Three distinct morphologies have been identified: short whiskers (0-20 μm length, 0.5-2 μm diameter), long whiskers (10-50 μm length, 0.5-1 μm diameter), and thick whiskers (10-50 μm length, 2-10 μm diameter) researchgate.net. The molten salt process has been shown to be effective in producing fine and non-agglomerated K2Ti6O13 whiskers researchgate.net.
| Flux Material | Resulting K2Ti6O13 Morphology | Notes |
| KOH, KCl-KNO3 | By-product in other syntheses | - |
| KCl | Single-crystalline nanoribbons | Environmentally friendly growth |
| Molten Salts (general) | Whiskers (short, long, thick) | Morphology controllable by synthesis parameters researchgate.net |
Sol-Gel Synthesis Approaches for K2Ti6O13
The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This method allows for excellent control over the material's microstructure and properties.
In the synthesis of K2Ti6O13, the sol-gel process typically involves the hydrolysis and condensation of titanium alkoxide precursors in the presence of a potassium source. The process allows for the formation of nanorods when followed by appropriate heat treatment researchgate.net. A comparative study has shown that K2Ti6O13 prepared by the sol-gel method exhibits a higher dielectric constant compared to that prepared by the solid-state reaction method, which is attributed to the smaller particle size achieved through the sol-gel route researchgate.net. Furthermore, the sol-gel method can be used to prepare K2Ti6O13 thin films on substrates like indium-tin oxide (ITO) jproeng.comresearchgate.net. The resulting films show strong adhesion to the substrate and good electrical contact jproeng.comresearchgate.net.
The sol-gel synthesis is a well-established method for preparing ceramic materials, enabling the production of various microstructures and properties by modifying synthesis parameters researchgate.net.
Ionic Exchange Methodologies for K2Ti6O13 Formation
Ionic exchange is a chemical process involving the exchange of ions between a solid and a liquid. This method can be effectively used to synthesize K2Ti6O13, particularly in the form of nanostructures.
A common approach involves the use of a sodium titanate, such as sodium trititanate (Na2Ti3O7), as a precursor. When Na2Ti3O7 is subjected to an ion exchange reaction in a potassium hydroxide (KOH) aqueous solution, the sodium ions in the layered structure of the precursor are replaced by potassium ions aip.orgresearchgate.net. This exchange leads to a strain-induced phase transformation, resulting in the formation of K2Ti6O13 nanowires aip.orgresearchgate.net. The dimensions of the resulting nanowires are influenced by the size of the initial Na2Ti3O7 crystals . The difference in the binding energies of the potassium ions in various potassium titanate structures (K2Ti2O5, K2Ti4O9, and K2Ti6O13) influences their ion exchange properties utk.edu.
Hybrid and Combined Synthesis Strategies (e.g., Sol-Gel/Hydrothermal)
Hybrid and combined synthesis strategies leverage the advantages of multiple techniques to achieve enhanced control over the final product's properties. These methods can lead to novel nanostructures with improved performance characteristics.
A notable example is the combination of the sol-gel and hydrothermal methods. This hybrid approach has been successfully employed to synthesize K2Ti6O13. In one such method, titania nanoparticles are first synthesized via a sol-gel route and then used as a precursor in a subsequent hydrothermal reaction. Another combined approach involves a simple hydrothermal method followed by an annealing process to prepare K2Ti6O13 microscaffolds constructed from nanorods.
Mechanisms of Crystal Growth and Morphology Evolution in K2Ti6O13 (e.g., Whisker, Fiber, Lamella Formation)
The formation of distinct morphologies of dipotassium hexatitanium oxide (K2Ti6O13), such as whiskers, fibers, and lamellae, is governed by complex crystal growth mechanisms that are highly dependent on the synthesis methodology employed. Research has elucidated several key mechanisms, including the "liquid melt inducing" model, dissolve-recrystallization processes, and ion exchange-induced phase transitions.
In calcination-based methods, a "liquid melt inducing" mechanistic model has been proposed to explain the formation and growth of potassium titanate whiskers. researchgate.net This model suggests that a K2O-rich non-crystalline hydrosoluble melt is generated during phase transformations from solid to a liquid-solid state. researchgate.net This liquid phase plays a crucial role in the growth of whiskers. It is believed that K2Ti4O9 whiskers initially form from K2Ti2O5 crystals, followed by a phase transformation to K2Ti6O13 whiskers, which possess a tunnel crystal structure. researchgate.net The K2O-rich liquid melt coats the surface of the forming whiskers, influencing their growth and leading to the formation of sinter bodies with layered or bunched structures. researchgate.net The orientation of the melt can induce a splitting effect, which also contributes to the whisker formation. researchgate.net
The flux method provides another avenue for controlling the morphology of K2Ti6O13. In this approach, a dissolve-recrystallization mechanism is often at play. scientific.net For instance, when using a KCl flux, superfine K2Ti6O13 fibers can be thickened. scientific.net The K2Ti6O13 fibers partially dissolve in the molten KCl at high temperatures. scientific.net As the temperature decreases, the dissolved dipotassium hexatitanium oxide recrystallizes onto the existing fibers, causing them to grow in diameter. scientific.net The choice of flux and the reaction conditions, such as temperature and time, can be manipulated to control the size and distribution of the resulting whiskers or fibers. koreascience.kr
Hydrothermal synthesis offers a versatile route to various K2Ti6O13 nanostructures, including nanowires, nanobelts, nanotubes, and flower-like architectures. scientific.netresearchgate.netscientific.netnih.gov The growth mechanism in hydrothermal processes can involve an ion exchange-induced phase transition. researchgate.net For example, K2Ti6O13 nanowires can be synthesized through a reaction between Na2Ti3O7 and KOH. researchgate.net It is proposed that the formation of an intermediate H2K2Ti6O14 phase is promoted by the direct ion exchange between K+ and Na+ ions, along with interactions of H+ ions with the [TiO6] octahedra in the starting sodium titanate. researchgate.net The morphology of the final product can be controlled by adjusting parameters like reaction time, temperature, and the concentration of the mineralizer (e.g., KOH). scientific.net For instance, the length of K2Ti6O13 nanowires can be controlled by varying the duration of the hydrothermal reaction. scientific.net
Lamellar structures have also been observed in K2Ti6O13 whiskers prepared by calcination. These whiskers can exhibit a lamellar structure in their longitudinal direction, with adjacent lamellae often sharing the same crystallographic orientation. researchgate.net These lamellae may be further composed of even finer layers on the nanometer scale. researchgate.net The formation of these structures is linked to the splitting of the whisker along weak binding crystal planes. researchgate.net
Table 1: Research Findings on K2Ti6O13 Crystal Growth Mechanisms
| Synthesis Method | Proposed Mechanism | Key Influencing Factors | Resulting Morphology |
|---|---|---|---|
| Calcination | "Liquid melt inducing" model | Molar ratio of reactants (e.g., TiO2/K2O), temperature | Whiskers, Fibers |
| Flux Method | Dissolve-recrystallization | Type of flux (e.g., KCl, K2O-B2O3), temperature, time | Whiskers, Fibers |
| Hydrothermal Synthesis | Ion exchange-induced phase transition | Reaction time, temperature, precursor type, KOH concentration | Nanowires, Nanobelts, Nanotubes, Nanoparticles |
| Calcination of KF and TiO2 | Transformation of intermediate phases | Heating temperature, weight ratio of KF to TiO2 | Whiskers with lamellar structure |
Large-Scale Manufacturing and Cost Optimization of K2Ti6O13 Whiskers
The widespread application of dipotassium hexatitanium oxide (K2Ti6O13) whiskers in various industrial sectors is often hindered by their high production cost. researchgate.net Consequently, significant research efforts have been directed towards developing large-scale manufacturing processes that are both efficient and economically viable.
Traditional calcination methods are popular for the large-scale production of K2Ti6O13 whiskers. researchgate.net However, these methods often require high temperatures, typically over 1000 °C, which leads to high energy consumption and increased production costs. researchgate.net To address this, modifications to the calcination process have been explored. One cost-effective approach is the slow-cooling calcination method, which has the advantage of not requiring a flux, thereby reducing material costs compared to flux-based methods. pwr.wroc.pl
Recent innovations have focused on lowering the synthesis temperature and simplifying the production process. A facile calcination method has been developed where K2Ti6O13 whiskers can be synthesized from titanium dioxide, potassium carbonate, and carbon black at a significantly lower temperature of 800 °C. researchgate.net The addition of carbon black results in the in-situ generation of carbon dioxide, which moderates the reaction rate. researchgate.net This, combined with the lower temperature, reduces the volatilization of molten potassium carbonate, promoting the growth of well-crystallized whiskers. researchgate.net
Another promising strategy for cost reduction is the development of a new one-step synthesis approach. This method utilizes potassium dititanate and metatitanic acid as precursors, which are mixed and calcined at 1000 °C. researchgate.net Thermodynamic calculations have shown that this process has a higher reactivity than the conventional synthesis using potassium carbonate and titanium dioxide, with a negative reaction-free energy even at room temperature. researchgate.net A key aspect of this process is the melting of potassium dititanate at 916 °C, which creates a favorable liquid environment for the crystal growth of K2Ti6O13 nanoparticles into whiskers. researchgate.net This one-step synthesis is expected to significantly lower the production cost of K2Ti6O13 whiskers and reduce wastewater generation, making it a more environmentally friendly and economically attractive option for large-scale manufacturing. researchgate.net
The flux method, while effective for producing high-quality whiskers, can be costly due to the use of flux materials and potential corrosion of reaction vessels. google.com However, research into different flux systems, such as those based on KCl-KF or K2O-B2O3, continues to optimize the process for better control over whisker morphology and potentially lower costs. google.com
Table 2: Comparison of Manufacturing Methods for K2Ti6O13 Whiskers
| Manufacturing Method | Key Features | Advantages for Cost Optimization |
|---|---|---|
| Slow-Cooling Calcination | Does not require flux. pwr.wroc.pl | Reduced raw material costs. pwr.wroc.pl |
| Low-Temperature Calcination with Carbon Black | Lower synthesis temperature (800 °C). researchgate.net | Reduced energy consumption. researchgate.net |
| One-Step Synthesis (from K2Ti2O5 and Metatitanic Acid) | Higher reactivity, single calcination step. researchgate.net | Simplified process, reduced energy and waste. researchgate.net |
| Flux Method | Use of molten salts to facilitate crystal growth. google.com | Can produce high-quality whiskers, but cost of flux is a factor. google.com |
Advanced Characterization and Microstructural Analysis of Dipotassiumhexatitaniumoxide
X-ray Diffraction (XRD) for Phase Identification and Crystallinity Analysis
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and assessing the crystallinity of Dipotassium (B57713) Hexatitanium Oxide. The analysis of diffraction patterns reveals the atomic arrangement within the material.
Studies have consistently shown that Dipotassium Hexatitanium Oxide crystallizes in a monoclinic system with the space group C2/m. researchgate.netresearchgate.net The diffraction patterns are characterized by sharp, well-defined peaks, indicating a high degree of crystallinity in synthesized samples. researchgate.net The primary crystallographic growth direction for K₂Ti₆O₁₃ whiskers is typically along the researchgate.net axis. bohrium.com
Key Crystallographic Data for Dipotassium Hexatitanium Oxide:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/m | researchgate.netresearchgate.net |
| Lattice Constant (a) | 15.582 Å | researchgate.net |
| Lattice Constant (b) | 3.82 Å | researchgate.net |
| Lattice Constant (c) | 9.112 Å | researchgate.net |
| Angle (β) | 99.764° | researchgate.net |
Rietveld refinement is a powerful method used to refine the crystal structure parameters of a material by fitting a calculated diffraction pattern to an experimental one. wikipedia.orgnih.gov This technique allows for the precise determination of lattice parameters, atomic positions, and site occupancy factors.
For Dipotassium Hexatitanium Oxide, Rietveld analysis confirms the monoclinic structure and provides detailed information about the atomic arrangement within the unit cell. researchgate.net The refinement process involves minimizing the difference between the observed and calculated diffraction profiles, resulting in a set of refined structural parameters.
Representative Rietveld Refinement Parameters for a Crystalline Material:
| Parameter | Description | Typical Value Range |
| Rwp (Weighted Profile R-factor) | A measure of the goodness of fit of the calculated profile to the observed data. | < 10% for a good refinement |
| Rp (Profile R-factor) | Similar to Rwp but without weighting. | < 8% for a good refinement |
| χ² (Goodness of Fit) | Should approach 1 for an ideal fit. | 1 - 1.3 |
Electron Microscopy Techniques
Electron microscopy techniques are indispensable for visualizing the microstructure of Dipotassium Hexatitanium Oxide at high magnifications, providing information on morphology, size, and crystal defects.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are widely used to examine the surface morphology and size distribution of Dipotassium Hexatitanium Oxide. utk.edu These techniques reveal that K₂Ti₆O₁₃ typically forms one-dimensional structures such as whiskers, fibers, and nanobelts. bohrium.com
The morphology of these structures can be controlled by the synthesis method. For instance, whiskers with varying aspect ratios can be produced, and their dimensions can range from hundreds of nanometers to several micrometers in length, with diameters in the nanometer to micrometer scale. koreascience.kr FESEM images with higher resolution provide detailed views of the surface features of these structures. researchgate.net
Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) offer even greater magnification, enabling the visualization of the internal structure and atomic lattice of Dipotassium Hexatitanium Oxide. bohrium.com TEM analysis confirms the whisker-like or belt-like morphology observed in SEM and can reveal details such as the presence of lamellar structures within the whiskers. bohrium.com
HRTEM allows for the direct imaging of the crystal lattice, providing evidence of the single-crystalline nature of the material. researchgate.net The arrangement of atoms in the crystal can be observed, and the spacing between lattice planes can be measured, which corresponds to the crystallographic data obtained from XRD.
Selected Area Electron Diffraction (SAED) is a TEM technique that provides information about the crystallographic orientation of a selected area of the sample. wikipedia.org By analyzing the diffraction pattern of spots, it can be confirmed that a K₂Ti₆O₁₃ whisker or nanobelt is a single crystal. researchgate.net The pattern of spots in a SAED image corresponds to the reciprocal lattice of the crystal structure. For a single crystal, a regular array of spots is observed. The indexing of these spots allows for the determination of the zone axis and the crystallographic orientation of the nanostructure.
Elemental Analysis by Energy Dispersive X-ray Spectroscopy (EDS/EDX)
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM to determine the elemental composition of a material. nih.gov When the electron beam interacts with the sample, characteristic X-rays are emitted from the elements present. The energy of these X-rays is unique to each element, allowing for their identification and quantification.
EDS analysis of Dipotassium Hexatitanium Oxide confirms the presence of potassium (K), titanium (Ti), and oxygen (O) as the constituent elements. The quantitative analysis provides the weight and atomic percentages of these elements, which can be compared to the theoretical values calculated from the chemical formula K₂Ti₆O₁₃.
Representative Elemental Composition of a Potassium Titanate Sample:
| Element | Weight % | Atomic % |
| O | 42.8 | 68.9 |
| Ti | 44.5 | 24.0 |
| K | 12.7 | 7.1 |
Note: The data presented is from a study on hydrothermally grown potassium titanate fibers with an approximate composition of K₂TiO₃ and is provided for illustrative purposes. nih.gov Specific quantitative EDS data for K₂Ti₆O₁₃ was not available in a detailed tabular format in the reviewed literature.
Vibrational Spectroscopy
Vibrational spectroscopy is essential for understanding the bonding and structural arrangement of atoms within Dipotassium Hexatitanium Oxide.
Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy of Dipotassium Hexatitanium Oxide identifies the characteristic vibrational modes associated with its constituent chemical bonds. The analysis primarily reveals the presence of Titanium-Oxygen (Ti-O) bonds within the crystal lattice. Studies have reported several key absorption bands for this material.
The FTIR spectra for Potassium Hexatitanate prepared under both hydrothermal and solid-state conditions show similar absorption bands. researchgate.net Noteworthy frequencies are observed at approximately 457 cm⁻¹, 500 cm⁻¹, 713 cm⁻¹, and 760 cm⁻¹. researchgate.net The band centered around 713 cm⁻¹ is specifically attributed to the vibrations of the TiO₆ octahedral group, which forms the fundamental framework of the titanate structure. researchgate.net The absorption bands in the 470–510 cm⁻¹ range are assigned to Ti–O stretching vibrations. researchgate.net
Table 1: FTIR Absorption Bands for Dipotassium Hexatitanium Oxide
| Frequency (cm⁻¹) | Assignment |
|---|---|
| ~713 | TiO₆ Group Vibration |
| 470 - 510 | Ti–O Stretching Vibration |
| ~457 | Ti–O Vibration |
Raman Spectroscopy for Structural Vibrations
Raman spectroscopy provides complementary information to FTIR, offering insights into the structural vibrations of the material. The Raman spectrum for as-prepared potassium titanate shows several distinct and well-defined vibrational peaks. Key peaks have been identified at 181, 365, 440, and 618 cm⁻¹. These scattering data are consistent with previously reported findings for potassium titanate structures.
Table 2: Raman Vibrational Peaks for Dipotassium Hexatitanium Oxide
| Raman Shift (cm⁻¹) |
|---|
| 181 |
| 365 |
| 440 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Binding Energies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of Dipotassium Hexatitanium Oxide. Analysis of the XPS survey spectrum confirms the presence of Potassium (K), Titanium (Ti), and Oxygen (O) as the primary constituent elements.
High-resolution spectra of the individual elements provide detailed information about their oxidation states and bonding environments:
Ti 2p: The Ti 2p spectrum typically shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, due to spin-orbit splitting. For titanates like TiO₂, the Ti 2p₃/₂ peak is found at a binding energy of approximately 458.5 eV, which is characteristic of the Ti⁴⁺ oxidation state. thermofisher.comxpsfitting.com This indicates that titanium exists in its highest oxidation state within the Dipotassium Hexatitanium Oxide structure.
O 1s: The O 1s spectrum can often be deconvoluted into multiple peaks. The main peak at lower binding energy is attributed to the lattice oxygen in the Ti-O-Ti bonds of the titanate structure.
K 2p: The K 2p spectrum consists of the K 2p₃/₂ and K 2p₁/₂ doublet. The binding energies are consistent with potassium ions (K⁺) being located within the tunnels of the titanate crystal structure.
This data confirms the expected chemical states of the elements in the K₂Ti₆O₁₃ formula.
Surface Area and Porosity Analysis (e.g., BET)
The Brunauer-Emmett-Teller (BET) method is employed to characterize the specific surface area and porosity of Dipotassium Hexatitanium Oxide, which are critical parameters for applications such as catalysis and reinforcement. The material, often synthesized as whiskers or fibers, exhibits a range of surface properties depending on the synthesis conditions.
Nitrogen adsorption-desorption isotherms for potassium titanate whiskers have been classified as classical type H3 hysteresis, which is typically associated with aggregates of plate-like particles forming slit-shaped pores. Studies on whiskers produced by a sol-gel-calcination method show that the surface area can be influenced by the precursor ratio.
Table 3: Surface Properties of Potassium Titanate Whiskers with Varying Ti/K Ratio
| Ti/K Molar Ratio | BET Surface Area (m²/g) | Average Pore Size (nm) |
|---|---|---|
| 1 | 10.7 | 15.6 |
| 1.5 | 11.2 | 14.5 |
Data derived from studies on potassium titanate whiskers.
The specific surface area is a significant factor in the material's performance; for instance, in photocatalysis, a larger surface area has been shown to lead to higher hydrogen production rates.
Microstructure Studies: Lamellar Structures and Splitting Behavior
The microstructure of Dipotassium Hexatitanium Oxide is a key determinant of its mechanical and functional properties. It crystallizes in the monoclinic system and is characterized by a unique tunnel-like structure. mdpi.comnih.gov This framework is built from TiO₆ octahedra that share edges and corners, creating channels where the potassium ions are located. mdpi.comnih.gov This structural arrangement promotes the growth of fibrous or whisker-like crystals, predominantly along the researchgate.net direction. mdpi.com
High-resolution electron microscopy studies reveal that these whiskers often possess a lamellar structure in their longitudinal direction. bohrium.com These lamellae are composed of fine layers, each on the nanometer scale, that share the same crystallographic orientation. bohrium.com
A notable characteristic of this material is its splitting behavior. The whiskers can be cleaved longitudinally along two primary interfaces: the boundary between adjacent lamellae or along weakly bonded crystallographic planes, such as the (100) and (201) planes. bohrium.com This behavior is linked to the synthesis process, where a layered structure formed during calcination can be subsequently split to produce the final whisker morphology.
Theoretical and Computational Investigations of Dipotassiumhexatitaniumoxide
First-Principles Calculations for Structural, Electronic, and Elastic Properties
First-principles calculations, which are based on quantum mechanics, serve as a powerful tool for investigating the intrinsic properties of materials without the need for experimental input. For Dipotassium (B57713) Hexatitanium Oxide (K₂Ti₆O₁₃), these calculations have been instrumental in determining its structural, electronic, and elastic characteristics.
The crystal structure of K₂Ti₆O₁₃ is monoclinic with the space group C2/m. materialsproject.org This structure consists of TiO₆ octahedra that form a tunnel-like framework, where potassium (K⁺) ions are located. materialsproject.org Within this framework, the bonding interactions between titanium and oxygen are significantly stronger than those between potassium and oxygen.
Theoretical calculations of the lattice parameters for K₂Ti₆O₁₃ show good agreement with experimental data, validating the accuracy of the computational models.
Table 1: Calculated and Experimental Lattice Parameters of K₂Ti₆O₁₃
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| a | 16.1529 Å | 15.582 - 15.593 Å |
| b | 3.7801 Å | 3.796 - 3.820 Å |
| c | 9.3388 Å | 9.108 - 9.112 Å |
Note: Experimental values can vary slightly based on synthesis methods and characterization techniques.
The elastic properties of K₂Ti₆O₁₃ have also been thoroughly investigated using first-principles calculations. The calculated elastic constants indicate that the material is mechanically stable. researchgate.net These constants are used to derive other important mechanical properties, such as the bulk modulus (B), shear modulus (G), and Young's modulus (E), which quantify the material's resistance to volume change, shear deformation, and tensile stress, respectively. materialsproject.org The results suggest that K₂Ti₆O₁₃ is a stiff and brittle material. researchgate.net
Table 2: Calculated Elastic Properties of K₂Ti₆O₁₃ (in GPa)
| Property | Value |
|---|---|
| Elastic Constants | |
| C₁₁ | 225 |
| C₂₂ | 265 |
| C₃₃ | 231 |
| C₄₄ | 57 |
| C₅₅ | 55 |
| C₆₆ | 94 |
| C₁₂ | 107 |
| C₁₃ | 83 |
| C₂₃ | 79 |
| Moduli | |
| Bulk Modulus (B) | 144 |
| Shear Modulus (G) | 76 |
Source: Data derived from first-principles calculations. researchgate.net
Density Functional Theory (DFT) is the most widely used first-principles computational method for predicting the properties of materials. mdpi.comnih.gov It simplifies the many-body problem of interacting electrons into a more manageable one by focusing on the electron density. mdpi.com Software packages like the Cambridge Serial Total Energy Package (CASTEP) implement DFT to perform these complex calculations. nih.gov
For K₂Ti₆O₁₃, DFT calculations are typically performed using approximations like the Generalized Gradient Approximation (GGA) for the exchange-correlation functional, which describes the quantum mechanical effects of electron exchange and correlation. researchgate.net These calculations allow for the optimization of the crystal structure to its lowest energy state, from which properties like lattice parameters, electronic band structures, and the forces needed to calculate elastic constants are derived. materialsproject.orgnih.gov
Prediction and Verification of Bandgap Values
Computational studies based on DFT predict that Dipotassium Hexatitanium Oxide is a wide-bandgap semiconductor. researchgate.net The bandgap is a crucial electronic property that determines a material's electrical conductivity and optical properties.
The Materials Project, a computational materials science database, reports a predicted bandgap of 2.75 eV for K₂Ti₆O₁₃ based on DFT calculations. materialsproject.org This value indicates that a significant amount of energy is required to excite an electron from the valence band to the conduction band, which is characteristic of an insulator or a wide-bandgap semiconductor. While experimental verification of this exact value through techniques like UV-Vis spectroscopy is essential for confirming theoretical predictions, the calculated value provides a strong indication of the material's electronic nature. colorado.edu
Thermodynamic Modeling for K₂Ti₆O₁₃ Formation
Thermodynamic modeling, particularly the calculation of formation enthalpy (also known as formation energy), is used to predict the stability of a compound. youtube.comnih.gov A negative formation enthalpy indicates that the formation of the compound from its constituent elements is an energetically favorable process and that the compound is thermodynamically stable. scielo.org.mx
First-principles calculations have been employed to determine the thermodynamic stability of K₂Ti₆O₁₃. The predicted formation energy is significantly negative, confirming the high structural stability of the compound.
Table 3: Calculated Thermodynamic Properties of K₂Ti₆O₁₃
| Property | Value |
|---|
Source: Data from the Materials Project, derived from DFT calculations. materialsproject.org
This negative value suggests that K₂Ti₆O₁₃ can be readily synthesized and will remain stable under standard conditions, which aligns with its experimental observations. materialsproject.org
Reactivity and Intercalation Phenomena in Dipotassiumhexatitaniumoxide
Ion Exchange Properties and Mechanisms involving K⁺ Ions
The ion exchange properties of dipotassium (B57713) hexatitanium oxide are intrinsically linked to its crystal structure. Unlike layered titanates such as potassium dititanate (K₂Ti₂O₅) and potassium tetratitanate (K₂Ti₄O₉), K₂Ti₆O₁₃ possesses a robust tunnel structure. utk.edu In this configuration, the potassium (K⁺) ions are securely enclosed within the tunnels of the titania framework. nih.gov This structural arrangement makes the K⁺ ions relatively isolated from the external environment, which in turn restricts their mobility and ability to be exchanged with other cations. nih.govresearchgate.net
Consequently, the cation exchange capacity of K₂Ti₆O₁₃ is considered low, especially when using conventional ion-exchange methods. researchgate.net Research comparing different potassium titanates has demonstrated that the K⁺ ions in layered structures are much more readily exchanged than those in the tunnel structure of K₂Ti₆O₁₃. utk.eduresearchgate.net For instance, when soaked in a cobalt(II) nitrate (B79036) solution, materials based on K₂Ti₂O₅ showed significant cobalt ion uptake and subsequent catalytic activity, whereas K₂Ti₆O₁₃ showed no activity, indicating a minimal degree of ion exchange. utk.edu This inherent stability makes dipotassium hexatitanium oxide more resistant to chemical attack compared to its layered counterparts. nih.gov
Despite this low inherent capacity, ion exchange is not entirely absent. The synthesis of a protonated form, H₂Ti₆O₁₃, has been achieved through a successive ion exchange process involving the sodium analogue (Na₂Ti₆O₁₃), which suggests that under specific conditions, the ions within the tunnels can be replaced. rsc.org
Factors Influencing Ion Exchange Capacity (e.g., pH, concentration)
While specific studies detailing the influence of pH and concentration on the ion exchange capacity of dipotassium hexatitanium oxide are limited, general principles of ion exchange chromatography provide a framework for understanding these effects.
pH: The pH of the surrounding solution is a critical factor in any ion exchange process. researchgate.netnih.gov For a cation exchanger, a lower pH means a higher concentration of H⁺ ions, which can compete with other cations for the exchange sites on the material, thereby reducing the removal efficiency of the target metal ions. researchgate.net Conversely, an increase in pH generally leads to a more negatively charged surface on the sorbent material, which enhances the electrostatic attraction for positively charged ions and can increase sorption. researchgate.net However, excessively high pH can lead to the precipitation of metal hydroxides, which would also inhibit the exchange process. researchgate.net
Concentration: The concentration of the exchanging ions in the solution also plays a significant role. chemistrywithwiley.com According to the law of mass action, which governs ion-exchange equilibria, a higher concentration of a particular ion in the solution will drive the equilibrium towards the exchange of that ion onto the solid phase. chemistrywithwiley.comiaea.org Therefore, the efficiency of ion exchange is expected to increase with a higher concentration of the incoming cation in the aqueous solution. chemistrywithwiley.com
| Factor | Influence on Cation Exchange | Underlying Mechanism |
|---|---|---|
| pH | Decreases at low pH; Increases at optimal higher pH | At low pH, H⁺ ions compete for exchange sites. At higher pH, the sorbent surface becomes more negatively charged, increasing attraction for cations. researchgate.net |
| Concentration | Increases with higher concentration of exchanging ions | Follows the law of mass action; higher solution concentration drives the equilibrium toward the resin phase. chemistrywithwiley.com |
| Nature of Ion | Higher valence ions are generally preferred | The extent of exchange typically increases with the increasing valency of the exchanging ion (e.g., Ca²⁺ > Na⁺). chemistrywithwiley.com |
| Temperature | Can influence the equilibrium and kinetics of exchange | Affects the diffusion rates of ions and the thermodynamic equilibrium of the exchange reaction. |
Interaction with Various Chemical Species and Environments
Dipotassium hexatitanium oxide interacts with various chemical species, and its reactivity is often dependent on the specific conditions, such as temperature and the surrounding medium. At high temperatures (500–600 °C), a structural switching phenomenon has been observed where K₂Ti₂O₅ reacts with gaseous molecular nitrogen dioxide (NO₂) to form nano-sized K₂Ti₆O₁₃ and potassium nitrate (KNO₃). rsc.orgsemanticscholar.org This indicates that the titanate structure can be transformed through interaction with certain gases at elevated temperatures. semanticscholar.org
In aqueous solutions, its interactions are more limited due to its stable structure. utk.edunih.gov As mentioned, attempts to exchange the K⁺ ions with Co²⁺ from a cobalt nitrate solution at room temperature were largely unsuccessful. utk.edu However, studies involving the synthesis of composites have shown that metallic cations can be incorporated into the structure. For example, Co²⁺, Ni²⁺, and Cu²⁺ have been introduced into the K₂Ti₆O₁₃ lattice, substituting either Ti⁴⁺ or K⁺ ions, through methods like an ultrasound-assisted sol-gel process. researchgate.net
Furthermore, K₂Ti₆O₁₃ has been investigated as a photocatalyst. It has demonstrated activity in the degradation of methyl orange under UV light, indicating an interaction with the dye molecules and the generation of reactive oxygen species upon irradiation. researchgate.net
Influence of Structural Modifications on Reactivity
Structural modifications, both in terms of crystal phase and morphology, have a profound impact on the reactivity of dipotassium hexatitanium oxide.
The fundamental difference in reactivity between potassium titanates is rooted in their crystal structure. The layered arrangement of K₂Ti₂O₅ and K₂Ti₄O₉ allows for easier access to the interlayer K⁺ ions, resulting in higher ion exchange capacity and catalytic activity compared to the more stable tunnel structure of K₂Ti₆O₁₃. utk.eduresearchgate.net
Morphology and particle size also play a crucial role. K₂Ti₆O₁₃ synthesized via a sol-gel method produced nanorods, which exhibited better photocatalytic activity for the degradation of methyl orange than the microrods produced by a conventional solid-state reaction. researchgate.net This enhancement is attributed to the smaller particle size and potentially higher surface area of the nanostructured material. researchgate.net Similarly, the formation of nano-sized K₂Ti₆O₁₃ through its reaction with NO₂ results in a material with different properties than its bulk counterpart. semanticscholar.org
Surface modifications can also alter reactivity. For instance, coating K₂Ti₆O₁₃ nanorods with a thin layer of carbon was found to improve potassium ion diffusion and electronic conductivity. preprints.org This modification enhanced its performance as a potential anode material in potassium-ion batteries, demonstrating that targeted structural changes can tailor the material's properties for specific applications. preprints.org
| Compound | Structure Type | Ion Exchange with Co²⁺ utk.edu | Catalytic Activity (NO Oxidation) utk.edu |
|---|---|---|---|
| K₂Ti₂O₅ | Layered | High | High (84.5% conversion) |
| K₂Ti₄O₉ | Layered | Moderate | Moderate (36% conversion) |
| K₂Ti₆O₁₃ | Tunnel | Negligible | None |
Applications of Dipotassiumhexatitaniumoxide in Advanced Materials Science and Engineering
Photocatalysis and Environmental Remediation
The semiconductor properties of dipotassium (B57713) hexatitanium oxide make it an effective photocatalyst, capable of degrading organic pollutants under ultraviolet irradiation. This has positioned it as a valuable material for environmental cleanup applications.
Research has demonstrated the efficacy of dipotassium hexatitanium oxide in the photocatalytic degradation of persistent organic dyes, which are common industrial water pollutants. acs.orgnih.gov In a notable study, hydrothermally synthesized K₂Ti₆O₁₃ in the form of nanoparticles (KTNPs) and nanotubes (KTNTs) were used as photocatalysts to break down methylene (B1212753) blue and rhodamine B under UV light. acs.orgacs.org
The study found that the morphology of the catalyst plays a crucial role in its efficiency. Potassium hexatitanate nanotubes (KTNTs) exhibited higher degradation percentages compared to nanoparticles (KTNPs), a phenomenon attributed to the larger surface area of the tubular structure. nih.gov For methylene blue, the degradation percentage reached 82.06% with KTNTs after 90 minutes, compared to 79.23% with KTNPs after 105 minutes. nih.gov Similarly, for rhodamine B, KTNTs achieved 79.2% degradation in 105 minutes, while KTNPs achieved 77.54% in 120 minutes. nih.gov
Furthermore, these catalysts demonstrated excellent stability and reusability. After four cycles of use, the KTNTs and KTNPs retained over 90% and 80% of their degradation efficiency, respectively, highlighting their potential for sustainable application. nih.gov
Table 1: Photocatalytic Degradation Efficiency of K₂Ti₆O₁₃ Nanostructures This table summarizes the degradation percentages for Methylene Blue and Rhodamine B using Dipotassium Hexatitanium Oxide Nanoparticles (KTNPs) and Nanotubes (KTNTs) under UV irradiation.
| Catalyst | Target Dye | Degradation Percentage | Time (minutes) |
| KTNPs | Methylene Blue | 79.23% | 105 |
| KTNTs | Methylene Blue | 82.06% | 90 |
| KTNPs | Rhodamine B | 77.54% | 120 |
| KTNTs | Rhodamine B | 79.2% | 105 |
The ability of dipotassium hexatitanium oxide to degrade complex organic molecules like industrial dyes underscores its significant role in water treatment and pollution control. researchgate.net The photocatalytic process generates highly reactive oxygen species that can break down a wide range of contaminants into less harmful substances, such as carbon dioxide and water. drexel.edu Its effectiveness in decomposing dyes is a direct application in treating wastewater from industries such as textiles, cosmetics, and paper manufacturing. drexel.edu Studies have shown that potassium titanate can be significantly more effective than standard titanium dioxide in certain applications, with one experiment noting an 80.11% degradation of methylene blue compared to just 23.29% for TiO₂ under similar conditions. researchgate.net This enhanced activity makes it a promising material for advanced oxidation processes in water purification systems. mdpi.com
Reinforcement Materials in Composites
Dipotassium hexatitanium oxide, often in the form of whiskers or fibers, serves as a high-performance reinforcing agent in various composite materials. ch-dyc.com Its properties, including high mechanical strength and thermal stability, contribute to enhancing the performance of the matrix material. ch-dyc.com
Dipotassium hexatitanium oxide is incorporated into polymer matrices to improve their mechanical and thermal properties. It has been successfully used in composites with polymers such as polypropylene and polyvinylidene fluoride (B91410) (PVDF). kpi.uaresearchgate.net The addition of K₂Ti₆O₁₃ whiskers into a polypropylene matrix, for instance, results in a hybrid composite with significantly improved characteristics. kpi.ua While the prompt specifically mentions polyethylene (B3416737), detailed research highlights its compatibility and reinforcing effects in similar polyolefins like polypropylene. The principles of reinforcement, involving the transfer of stress from the polymer matrix to the high-strength titanate fibers, are broadly applicable across various thermoplastic composites.
The incorporation of dipotassium hexatitanium oxide whiskers leads to a marked improvement in the mechanical properties of polymer composites. In studies on maleic anhydride-compatibilized polypropylene composites, a clear trend was observed where the longitudinal Young's modulus and tensile strength of the hybrid material increased with a higher content of K₂Ti₆O₁₃ whiskers. kpi.ua This enhancement is attributed to the effective stress transfer between the polymer and the reinforcing whiskers. kpi.ua The synergistic effect of the whiskers and the polymer matrix results in a composite material that is stiffer and stronger than the neat polymer. kpi.ua Reinforcing additives are known to improve the interlaminar shear strength in composites by strengthening the matrix between plies. nasa.gov
Table 2: Effect of K₂Ti₆O₁₃ Whisker Content on Mechanical Properties of Polypropylene Composites This table illustrates the qualitative relationship between the concentration of Dipotassium Hexatitanium Oxide whiskers and the mechanical properties of the resulting polymer composite, based on reported research findings.
| K₂Ti₆O₁₃ Whisker Content | Tensile Strength | Modulus of Elasticity |
| Low | Baseline Increase | Baseline Increase |
| Medium | Moderate Increase | Moderate Increase |
| High | Significant Increase | Significant Increase |
One of the most established commercial applications of dipotassium hexatitanium oxide is as a substitute for asbestos (B1170538) in friction materials, such as automotive brake pads and clutch linings. ch-dyc.comresearchgate.netsae.org Asbestos was widely used due to its excellent thermal resistance, but its carcinogenic nature necessitated the development of safer alternatives. sae.orgscispace.com Dipotassium titanate provides comparable high-temperature stability and superior friction performance without the associated health risks. google.com
Its inclusion in non-asbestos organic (NAO) friction materials helps to stabilize the friction coefficient, reduce fade (the loss of friction at high temperatures), and improve wear resistance. researchgate.netsae.org Research has shown that adding potassium titanate whiskers to a standard friction material can improve wear performance by 9%. researchgate.net Another study concluded that increasing the content of K₂Ti₆O₁₃ powder improved both wear and fade resistance, with an optimal performance observed at around 12% by weight. sae.org This makes it an ideal and widely used component in modern ceramic and NAO brake pads. ch-dyc.commade-in-china.com
Adsorbent Materials and Environmental Purification
Dipotassium hexatitanium oxide (K2Ti6O13) has demonstrated potential as a material for environmental remediation, particularly in the photocatalytic degradation of organic pollutants. pwr.wroc.plresearchgate.net Its activity in this area is attributed to its specific photochemical properties. pwr.wroc.pl Nanostructured forms of K2Ti6O13, such as nanowires and nanorods, are of particular interest due to their large specific surface areas, which can enhance photocatalytic activity and make them suitable for water purification applications. researchgate.net
Research has shown that K2Ti6O13 nanorods are effective in the photocatalytic degradation of dyes like Methyl Orange under UV light irradiation. dergipark.org.tr The efficiency of the degradation process can be influenced by the amount of the photocatalyst used. dergipark.org.tr Furthermore, modifications to K2Ti6O13, such as the introduction of other elements, can alter its properties. For instance, preparing Ytterbium-doped K2Ti6O13 via a sol-gel method was found to affect the material's specific surface area and pore volume, which are critical parameters for adsorption and catalysis. researchgate.net In one study, Yb0.15-K2Ti6O13 exhibited the largest specific surface area (9.10 m²/g) and pore volume (0.0193 cm³/g) compared to the unmodified version. researchgate.net
Properties of Ytterbium-Doped K2Ti6O13
| Material | Crystallite Size (nm) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|---|
| K2Ti6O13 | 25.5 | Small | Small |
| Yb0.15-K2Ti6O13 | 44.9 | 9.10 | 0.0193 |
| Yb0.3-K2Ti6O13 | 41.1 | - | - |
Energy Storage Applications
The unique crystal structure of dipotassium hexatitanium oxide and other Ti-based oxides makes them promising candidates for energy storage, particularly in potassium-ion batteries (PIBs). mdpi.com Their inherent structural advantages, chemical and thermal stability, and the abundance of raw materials are significant merits. mdpi.com
Cathode and Anode Materials in Potassium-Ion Batteries
Research into materials for potassium-ion batteries has identified the potential of titanates. Hollandite-type potassium titanium oxides, which share structural motifs with K2Ti6O13, have been investigated as cathode materials. researchgate.netelsevierpure.com These materials possess a tunnel structure where potassium ions are located, which is crucial for ion intercalation and deintercalation during battery cycling. researchgate.netelsevierpure.com A hollandite-type K0.17TiO2 cathode, for example, demonstrated the ability to reversibly host potassium ions, accompanied by a Ti⁴⁺/Ti³⁺ redox reaction. researchgate.netelsevierpure.com
On the anode side, Ti-based oxides are also of great interest. mdpi.com While materials like TiO2 and other potassium titanates (K2Ti4O9, K2Ti8O17) are being explored, a key challenge is their poor electrical conductivity. mdpi.com Strategies to overcome this include structural regulation and carbon modification to enhance performance. mdpi.com For instance, a Magnéli phase Ti6O11 derived from anatase TiO2 and incorporated with carbon nanotubes (CNTs) has been reported as a novel anode material for KIBs, showing reversible charge/discharge profiles. researchgate.net
Ion Diffusion and Electrochemical Performance
The electrochemical performance of titanate-based electrodes is intrinsically linked to their structural stability and the kinetics of potassium ion diffusion. The tunnel-like structure of materials like K2Ti6O13 and hollandite-type oxides is beneficial for rapid potassium intercalation. sci-hub.st The large three-dimensional framework and diffusion pathways facilitate this process. sci-hub.st
In a study of a hollandite-type K0.17TiO2 cathode, a single-phase reaction mechanism was observed, which contributes to excellent structural stability and long-term cycling performance. researchgate.netelsevierpure.com This cathode delivered a reversible capacity of 60 mAh g⁻¹ at a high rate of 5 C, with over 98% capacity retention after 1000 cycles. researchgate.netelsevierpure.com The performance of anode materials is also heavily dependent on overcoming issues like poor electronic conductivity and volume expansion during cycling. researchgate.net Composite electrodes, such as a core-shell FeS2@C structure, are designed to mitigate these problems. researchgate.net Density-functional theory studies on related compounds like potassium titanyl arsenate (KTA) have shown that it can combine a high average working voltage (around 3.8 V) with relatively small volume deformation, suggesting good electrochemical stability. aps.org
Electrochemical Performance of Hollandite-type K0.17TiO2 Cathode
| Parameter | Value |
|---|---|
| Reversible Capacity (at 5 C) | 60 mAh g⁻¹ |
| Capacity Retention (after 1000 cycles) | > 98% |
| Operating Voltage | > 2.5 V |
Gas Sensing Applications
Metal oxide semiconductors are widely used as the sensitive materials in gas sensors due to their electrical resistance changing in the presence of various gases. mdpi.comresearchgate.net Dipotassium hexatitanium oxide, in its nanostructured form, has been explored for this purpose. Specifically, K2Ti6O13 nanowires have been utilized as chemiresistors to detect acetone and ethanol at room temperature. researchgate.net The principle of operation for such sensors involves the adsorption of gas molecules on the material's surface, which leads to redox reactions that alter the electrical conductance. researchgate.netencyclopedia.pub The large surface-to-volume ratio of nanowires significantly enhances sensor performance, allowing for higher sensitivity even at room temperature. researchgate.net
The general mechanism for n-type semiconductor gas sensors like titanates involves oxygen from the air adsorbing onto the semiconductor surface and trapping electrons, creating a depletion layer with higher resistance. researchgate.net When a reducing gas is introduced, it reacts with the adsorbed oxygen, releasing the trapped electrons back to the conduction band and thereby decreasing the sensor's resistance. researchgate.net
Thermal Insulation and Adiabatic Materials
Dipotassium hexatitanium oxide is recognized for its excellent thermal insulation properties, stemming from its unique tunnel structure and high infrared reflection. mdpi.comgoogle.com These characteristics result in very low thermal conductivity. google.com K2Ti6O13 whiskers, in particular, are considered ideal thermal insulation materials due to their high-temperature stability and chemical resistance. google.comjfe-steel.co.jp
Plasma-sprayed K2Ti6O13 coatings have been investigated for applications such as thermal barriers on diesel engine pistons to improve thermal efficiency. asminternational.orgasminternational.org The thermal conductivity of these coatings is sensitive to their chemical composition and porosity. asminternational.orgasminternational.org A coating composed of a single K2Ti6O13 phase with high porosity (21%) was found to have a thermal conductivity as low as 0.85 W/(m·K). asminternational.orgasminternational.org Porous ceramics made from K2Ti6O13 whiskers also exhibit very low density and thermal conductivity, making them suitable for kiln insulation and fireproof materials. google.com
Thermal Properties of K2Ti6O13 Materials
| Material Form | Temperature (°C) | Thermal Conductivity (W/(m·K)) | Porosity (%) | Density (g/cm³) |
|---|---|---|---|---|
| Plasma-Sprayed Coating | - | 0.85 | 21 | - |
| Porous Ceramic | 25 | 0.032 | - | 0.27 |
| Porous Ceramic | 800 | 0.016 | - | 0.27 |
Wear-Resistant and Corrosion-Resistant Coatings
The high mechanical strength of dipotassium hexatitanium oxide makes it an effective reinforcement agent in various materials to improve their wear resistance. kpi.uascialert.net K2Ti6O13 whiskers are used to reinforce metals and polymers, enhancing their mechanical properties. mdpi.comkpi.ua For example, incorporating these whiskers into polyamide 6 (PA6) has been shown to improve its static tensile properties and thermo-oxidative stability. kpi.ua The low Mohs hardness of K2Ti6O13 (around 4) is an advantage in processing, as it causes significantly less wear on manufacturing equipment like extruders and molds compared to harder reinforcement materials like silicon carbide. jfe-steel.co.jp
In the context of coatings, materials with improved mechanical properties often exhibit better wear and corrosion resistance. Plasma spraying technology can be used to create ceramic coatings. mdpi.com While direct studies on the corrosion resistance of pure K2Ti6O13 coatings are limited, research on related composite ceramic coatings, such as those based on Al2O3-TiO2 (AT13), shows that modifying them with additives like graphene oxide can significantly enhance both mechanical properties (hardness, fracture toughness) and corrosion resistance by reducing porosity. mdpi.com Given that K2Ti6O13 is chemically stable and resistant to acids and alkalis, it is expected to contribute positively to the corrosion resistance of composite materials. jfe-steel.co.jp
Future Research Directions and Emerging Paradigms in Dipotassiumhexatitaniumoxide Science
Development of Novel Synthesis Routes for Tailored Morphologies
The morphology of K2Ti6O13 plays a critical role in determining its properties and suitability for various applications. nih.gov Consequently, a significant area of future research will be the development of novel synthesis routes that offer precise control over particle size and shape. While traditional methods like calcination and hydrothermal synthesis have been effective, they often present challenges in controlling particle morphology. nih.govmdpi.com
Future efforts will likely focus on advanced and refined synthesis techniques. The sol-gel method , for instance, offers a pathway to producing nanorods of K2Ti6O13, which exhibit different properties compared to the microrods formed via solid-state reactions. researchgate.net Further exploration of the sol-gel process, including variations in precursors and reaction conditions, could lead to even greater control over nanowire and nanotube formation. researchgate.netresearchgate.net
Hydrothermal and solvothermal methods will also continue to be a major focus. acs.orgillinois.edu These techniques allow for the synthesis of one-dimensional nanostructures like nanobelts, and researchers are investigating how parameters such as precursor concentration, temperature, and the use of various additives can be manipulated to produce specific morphologies like wires, rods, cubes, and fibers. illinois.eduscientific.netillinois.edu The goal is to develop reproducible methods for creating K2Ti6O13 with tailored aspect ratios and surface characteristics to enhance performance in targeted applications. acs.org
A key challenge is to move beyond laboratory-scale synthesis to methods that are scalable for industrial production while maintaining precise morphological control. nih.gov The table below summarizes various synthesis methods and their potential for morphological control.
| Synthesis Method | Potential for Morphological Control | Typical Morphologies | Scalability |
| Calcination | Limited | Whiskers, Fibers | High |
| Hydrothermal/Solvothermal | High | Nanotubes, Nanoparticles, Nanobelts, Nanowires | Moderate |
| Sol-Gel | High | Nanorods, Nanowires | Moderate |
| Flux Growth | Moderate | Whiskers, Fibers | Low |
In-depth Understanding of Structure-Property Relationships
A deeper fundamental understanding of the relationship between the crystal structure of K2Ti6O13 and its physical and chemical properties is crucial for its strategic application. nih.gov K2Ti6O13 possesses a tunnel-like structure formed by TiO6 octahedra, with potassium ions located within these tunnels. nih.govutk.edu This unique structure is responsible for many of its desirable properties, including high thermal stability and chemical resistance. nih.gov
Future research will employ advanced characterization techniques to probe these relationships at the atomic level. For instance, X-ray photoelectron spectroscopy (XPS) can provide insights into the binding energies of the constituent elements, which in turn influences properties like ion exchange capabilities. utk.edu Studies have shown that the binding energies of K 2p and O 1s in K2Ti6O13 differ from other potassium titanates, which may explain variations in their catalytic activities. utk.edu
The monoclinic crystal system with the C2/m space group defines the fundamental framework of K2Ti6O13. nih.govsemanticscholar.org Understanding how defects, doping, and surface modifications alter this crystal structure and subsequently impact electronic, optical, and mechanical properties will be a key area of investigation. For example, the introduction of metal cations can modify the structural and optical properties by creating oxygen vacancies, which can enhance photocatalytic activity. researchgate.net
Exploration of New Application Domains for K2Ti6O13
While K2Ti6O13 is already utilized in areas such as reinforcement for plastics, thermal insulation, and friction materials, significant potential exists for its use in a broader range of applications. nih.govacs.org Future research will focus on exploring these new domains, driven by its unique structural and chemical properties.
One of the most promising new applications is in the field of photocatalysis . researchgate.net K2Ti6O13 has shown potential for hydrogen production from water splitting and the degradation of organic pollutants. researchgate.netresearchgate.net Its fibrous morphology and electronic structure are advantageous for these applications. researchgate.net Future work will likely involve optimizing its photocatalytic activity through doping, surface modification, and the creation of composite materials.
Another emerging application is in energy storage , particularly as an anode material for potassium-ion batteries. semanticscholar.org The tunnel structure of K2Ti6O13 is well-suited for the insertion and extraction of potassium ions. semanticscholar.org Research into K2Ti6O13/carbon core-shell nanorods has demonstrated superior rate capability and a favorable cycle life. rsc.org
The biomedical field also presents new opportunities. K2Ti6O13 nanowires have been investigated for their potential in enhancing the osteogenic differentiation of stem cells on titanium implants. researchgate.net Furthermore, doping K2Ti6O13 with antibacterial ions like silver and copper could lead to the development of novel antimicrobial nanomaterials. researchgate.net
Advanced Computational Modeling for Predictive Material Design
Advanced computational modeling is becoming an indispensable tool in materials science for predicting material properties and guiding the design of new materials. mit.edumit.edu In the context of K2Ti6O13, computational methods can accelerate the discovery of new functionalities and optimize existing properties.
First-principles calculations , based on quantum mechanics, can be used to predict the structural, electronic, and elastic properties of K2Ti6O13. nih.govrsc.org These calculations can help researchers understand the fundamental behavior of the material at the atomic level and predict how modifications, such as doping or the introduction of defects, will affect its properties.
Molecular dynamics simulations can be employed to study the dynamic behavior of K2Ti6O13, such as ion diffusion within the tunnels, which is critical for applications in batteries and ion exchange. mpie.de These simulations can provide insights that are difficult to obtain through experimental methods alone.
Machine learning and artificial intelligence are also emerging as powerful tools for materials design. nih.gov By training algorithms on existing experimental and computational data, it is possible to predict the properties of new K2Ti6O13-based materials and identify promising candidates for specific applications, thereby reducing the time and cost of experimental research. mpie.denih.gov
Integration of K2Ti6O13 with Other Advanced Materials
The integration of K2Ti6O13 with other advanced materials to form composites and heterostructures is a promising strategy for enhancing its performance and creating new functionalities. nih.gov By combining the unique properties of K2Ti6O13 with those of other materials, it is possible to achieve synergistic effects that are not possible with the individual components alone.
For example, creating polymer composites by incorporating K2Ti6O13 whiskers into a polymer matrix can significantly improve the mechanical properties of the polymer. nih.gov Surface modification of the K2Ti6O13 whiskers can further enhance the interfacial adhesion between the filler and the matrix, leading to even greater improvements in tensile strength and modulus of elasticity. researchgate.net The addition of K2Ti6O13 can also alter the dielectric properties of polymers, making them suitable for electrochemical storage device applications. researchgate.net
In the realm of photocatalysis, forming heterojunctions between K2Ti6O13 and other semiconductors, such as TiO2 or g-C3N4, can promote charge separation and enhance photocatalytic efficiency. researchgate.net Similarly, coating K2Ti6O13 nanorods with a thin layer of carbon can improve their electrical conductivity, making them more effective as anode materials in potassium-ion batteries. rsc.orgresearchgate.net The development of K2Ti6O13/graphene composites is another area of active research with potential applications in energy storage and catalysis. researchgate.net
Challenges and Opportunities in Large-Scale Production and Application
Despite the promising properties and potential applications of K2Ti6O13, several challenges need to be addressed to enable its large-scale production and widespread application. One of the primary challenges is the cost-effective synthesis of K2Ti6O13 with controlled morphology and high purity on an industrial scale. nih.gov While methods like calcination are suitable for large-scale production, they offer limited control over particle size and morphology. nih.gov
Another challenge lies in the potential health concerns associated with fibrous materials. Although K2Ti6O13 is generally considered to be a safe material, the fibrous or whisker-like morphology of some forms of K2Ti6O13 has raised concerns. rsc.org Developing non-fibrous, plate-like morphologies of K2Ti6O13 could mitigate these concerns and open up new application areas. rsc.org
Despite these challenges, there are significant opportunities for the large-scale application of K2Ti6O13. Its use as a reinforcing agent in plastics and metals remains a major market. nih.gov As a relatively economical fibrous material, it finds use in heat-insulating paints, friction modifiers for automotive brakes, and precision filters. acs.org The development of new applications in photocatalysis, energy storage, and biomedicine will further drive the demand for this material. Overcoming the challenges in large-scale production will be key to realizing the full commercial potential of dipotassium (B57713) hexatitanium oxide.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing dipotassium hexatitanium oxide, and how can reproducibility be ensured?
To synthesize K₂Ti₆O₁₃, solid-state reactions or sol-gel methods are commonly employed. For reproducibility:
- Precursor purity : Use high-purity K₂CO₃ and TiO₂, with stoichiometric ratios verified via thermogravimetric analysis (TGA) .
- Thermal treatment : Optimize calcination temperature (e.g., 800–1000°C) in a controlled atmosphere (e.g., argon) to avoid phase impurities .
- Characterization : Validate crystallinity via X-ray diffraction (XRD) and morphology via scanning electron microscopy (SEM). Include Rietveld refinement for structural confirmation .
- Documentation : Provide detailed protocols in the "Experimental Methods" section, including instrument calibration data and raw datasets in appendices .
Q. How should researchers design experiments to assess the stability of dipotassium hexatitanium oxide under varying environmental conditions?
- Controlled degradation studies : Expose K₂Ti₆O₁₃ to humidity (e.g., 30–90% RH), elevated temperatures (e.g., 50–200°C), and acidic/alkaline solutions (pH 1–14) for 24–168 hours .
- Analytical techniques : Monitor structural changes via Fourier-transform infrared spectroscopy (FTIR) and phase stability via XRD. Quantify ion leaching using inductively coupled plasma mass spectrometry (ICP-MS) .
- Data validation : Include negative controls (e.g., inert atmospheres) and triplicate measurements to distinguish intrinsic instability from experimental artifacts .
Q. What are the critical parameters for optimizing the photocatalytic performance of dipotassium hexatitanium oxide?
- Bandgap engineering : Measure optical properties via UV-vis diffuse reflectance spectroscopy and adjust calcination conditions to modify bandgap (e.g., 3.0–3.2 eV) .
- Surface area optimization : Use Brunauer-Emmett-Teller (BET) analysis to correlate surface area with photocatalytic efficiency (e.g., methylene blue degradation under UV light) .
- Charge carrier dynamics : Perform electrochemical impedance spectroscopy (EIS) to assess electron-hole recombination rates .
Advanced Research Questions
Q. How can contradictions in reported catalytic activities of dipotassium hexatitanium oxide be resolved?
Conflicting data often arise from differences in defect density, surface hydroxyl groups, or testing protocols. To address this:
- Cross-lab validation : Replicate experiments using identical precursors and conditions, sharing raw data via open-access repositories .
- Advanced spectroscopy : Use X-ray photoelectron spectroscopy (XPS) to quantify surface composition (e.g., Ti³⁺/Ti⁴⁺ ratios) and correlate with catalytic activity .
- Error analysis : Quantify uncertainties in activity measurements (e.g., ±5% for photocatalytic rate constants) and report confidence intervals .
Q. What advanced computational methods are suitable for modeling the electronic structure of dipotassium hexatitanium oxide?
- Density functional theory (DFT) : Calculate band structures and density of states (DOS) using software like VASP or Quantum ESPRESSO. Validate predictions against experimental XRD and UV-vis data .
- Defect modeling : Simulate oxygen vacancies or potassium migration pathways to explain ionic conductivity trends .
- Machine learning : Train models on existing datasets to predict synthesis parameters for target properties (e.g., bandgap <3.1 eV) .
Q. How can researchers address challenges in synthesizing phase-pure dipotassium hexatitanium oxide at scale?
- In situ monitoring : Use high-temperature XRD or Raman spectroscopy to track phase evolution during calcination .
- Kinetic studies : Analyze nucleation rates via Avrami equations to identify critical temperature thresholds for impurity formation .
- Post-synthesis treatments : Apply acid washing or annealing in reducing atmospheres to remove secondary phases (e.g., TiO₂) .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing pharmacological or toxicological data involving dipotassium hexatitanium oxide?
- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA to compare treatment groups .
- Toxicity thresholds : Apply Probit analysis to determine LD₅₀ in in vivo studies, with 95% confidence intervals .
- Reproducibility checks : Include positive/negative controls (e.g., cisplatin for cytotoxicity assays) and validate assays across independent labs .
Q. How should researchers handle conflicting spectroscopic data during structural analysis?
- Multi-technique validation : Cross-reference XRD, Raman, and neutron diffraction data to resolve ambiguities in peak assignments .
- Error propagation : Quantify instrument precision (e.g., ±0.02° in XRD) and incorporate into structural models .
- Collaborative analysis : Use platforms like COD (Crystallography Open Database) to compare experimental patterns with published structures .
Ethical and Reporting Guidelines
Q. What ethical considerations apply to safety testing of dipotassium hexatitanium oxide in biological systems?
- Institutional approval : Secure ethics committee approval for in vivo studies, adhering to ARRIVE guidelines for animal welfare .
- Hazard communication : Document peroxide-forming risks (if applicable) and disposal protocols per EH&S guidelines .
- Transparency : Report adverse events (e.g., cytotoxicity in human cell lines) even if statistically non-significant .
Q. How can researchers ensure compliance with journal-specific formatting for studies on dipotassium hexatitanium oxide?
- Data segregation : Place raw NMR/XRD spectra in appendices and processed data in main tables .
- IUPAC adherence : Use standardized nomenclature for titanate structures and avoid non-standard abbreviations .
- Citation rigor : Prioritize primary literature over reviews, and verify DOI accuracy using Crossref .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
